Desmethylcitalopram is an active metabolite of the selective serotonin reuptake inhibitors, citalopram and escitalopram. Its chemical formula is with a molar mass of approximately 310.372 g/mol. As a metabolite, it retains some pharmacological properties of its parent compounds, primarily functioning as a selective serotonin reuptake inhibitor, which enhances serotonin levels in the brain and contributes to its antidepressant effects .
Desmethylcitalopram itself is not a medication, but it contributes to the overall effects of SSRI antidepressants [, ]. SSRIs work by influencing the levels of serotonin, a neurotransmitter in the brain []. While the specific mechanism of desmethylcitalopram's contribution is not fully understood, research suggests it might play a role in maintaining the effects of SSRIs.
Desmethylcitalopram undergoes various biotransformation processes primarily through cytochrome P450 enzymes. The main metabolic pathways involve N-demethylation, which is catalyzed mainly by CYP2C19 and CYP3A4, leading to the formation of other metabolites . Additionally, desmethylcitalopram can be oxidized by amine oxidase enzymes, contributing to its pharmacokinetic profile .
As a selective serotonin reuptake inhibitor, desmethylcitalopram exhibits significant biological activity by blocking the reuptake of serotonin in the synaptic cleft. This action increases the availability of serotonin, which is crucial for mood regulation and alleviating symptoms of depression and anxiety disorders. Studies have shown that desmethylcitalopram retains some efficacy in treating depressive symptoms, although it is typically not used as a standalone therapeutic agent .
Desmethylcitalopram can be synthesized through various chemical methods, often starting from citalopram or escitalopram. The synthesis typically involves demethylation reactions that can be achieved using specific reagents or under catalytic conditions. For example, one method includes the use of amine oxidases to facilitate the conversion of citalopram to desmethylcitalopram . The process may also involve purification steps to isolate the desired metabolite from other byproducts.
Desmethylcitalopram interacts with various enzymes and substrates within the body. Notably, its metabolism can be influenced by other drugs that affect cytochrome P450 enzyme activity. For instance, co-administration with inhibitors or inducers of CYP2C19 or CYP3A4 may alter the levels of desmethylcitalopram and consequently impact therapeutic outcomes . Additionally, studies have indicated potential interactions with other medications that also target serotonin pathways.
Desmethylcitalopram shares structural and functional similarities with several other compounds in the class of selective serotonin reuptake inhibitors. Below is a comparison highlighting its uniqueness:
| Compound | Structure Similarity | Mechanism of Action | Unique Features |
|---|---|---|---|
| Citalopram | Yes | Selective serotonin reuptake inhibitor | Parent compound |
| Escitalopram | Yes | Selective serotonin reuptake inhibitor | S-enantiomer of citalopram |
| Norcitalopram | Yes | Selective serotonin reuptake inhibitor | Further N-demethylated metabolite |
| Fluoxetine | Moderate | Selective serotonin reuptake inhibitor | Different chemical structure |
| Paroxetine | Moderate | Selective serotonin reuptake inhibitor | Different side chain |
Desmethylcitalopram's uniqueness lies in its role as an active metabolite that contributes to the effects of its parent compounds while also having distinct pharmacokinetic properties due to its longer half-life . This characteristic may influence treatment decisions and patient responses in clinical settings.
Desmethylcitalopram possesses the molecular formula C19H19FN2O, representing a complex organic compound with 19 carbon atoms, 19 hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom [1] [3] [4]. The precise molecular weight of desmethylcitalopram has been determined through high-resolution mass spectrometry as 310.3654 grams per mole for the exact mass, while the average molecular weight is reported as 310.37 grams per mole [3] [4] [5]. This molecular composition places desmethylcitalopram within the class of organic amino compounds and benzene derivatives [1].
The compound represents the primary active metabolite of citalopram, formed through N-demethylation processes involving cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 [6] [24] [26]. The molecular structure maintains the core pharmacophore elements essential for serotonin reuptake inhibition while exhibiting distinct physicochemical properties compared to its parent compound [12].
Desmethylcitalopram exhibits a complex molecular architecture characterized by several distinct functional groups and structural features [1] [4] [9]. The compound contains a dihydrobenzofuran ring system as its central structural framework, which forms a fused bicyclic arrangement that contributes significantly to the molecule's three-dimensional conformation [9]. This core structure is substituted at the 5-position with a nitrile functional group (C≡N), which serves as an electron-withdrawing moiety that influences the compound's electronic properties and chemical reactivity [9] [15].
The 4-fluorophenyl substituent attached to the quaternary carbon center represents another critical structural element, contributing to the molecule's lipophilic character and receptor binding affinity [9] [12]. The fluorine atom's electronegativity and small atomic radius provide favorable pharmacokinetic properties while maintaining metabolic stability [11]. A three-carbon propyl chain extends from the quaternary carbon, terminating in a methylamino group (NHCH3), which functions as a secondary amine and represents the basic center of the molecule [1] [4] [9].
The quaternary carbon center serves as the chiral center of the molecule, connecting the 4-fluorophenyl ring, the dihydrobenzofuran system, and the propyl chain, thereby creating the source of the compound's stereochemical complexity [7] [9]. This structural arrangement results in the formation of two enantiomeric forms with distinct pharmacological properties [10] [11] [13].
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for desmethylcitalopram is 1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile [1] [4] [9]. This nomenclature precisely describes the structural arrangement and substitution patterns within the molecule, following established IUPAC conventions for heterocyclic compounds.
The compound is registered under the Chemical Abstracts Service (CAS) registry number 62498-67-3 [5] [9], providing a unique identifier for regulatory and scientific purposes. The PubChem Compound Identifier (CID) for desmethylcitalopram is 162180, facilitating access to comprehensive chemical and biological data [1] [8]. The InChI (International Chemical Identifier) key PTJADDMMFYXMMG-UHFFFAOYSA-N represents the standardized string-based identifier that encodes the complete molecular structure [3] [4] [7].
The SMILES (Simplified Molecular Input Line Entry System) notation for desmethylcitalopram is CNCCCC1(OCC2=C1C=CC(=C2)C#N)C1=CC=C(F)C=C1, providing a linear representation of the molecular connectivity [3] [4] [7]. Additional synonyms include N-desmethylcitalopram, demethylcitalopram, and monodesmethylcitalopram, reflecting various naming conventions used in scientific literature [1] [2] [5].
R-desmethylcitalopram represents one of the two enantiomeric forms of the compound, characterized by the R-configuration at the quaternary carbon center [10] [18] [19]. This enantiomer exhibits distinct pharmacokinetic and pharmacodynamic properties compared to its S-counterpart [11] [18]. Research investigations have demonstrated that R-desmethylcitalopram possesses approximately four-fold greater potency than R-citalopram at serotonin transporter binding sites [11] [12] [23].
The clearance characteristics of R-desmethylcitalopram differ substantially from the S-enantiomer, with population pharmacokinetic studies indicating an apparent clearance of 23.7 liters per hour, which is significantly slower than that observed for S-desmethylcitalopram [18]. These pharmacokinetic differences result in higher steady-state concentrations of the R-enantiomer compared to the S-form when administered as part of racemic citalopram therapy [18] [19].
Stereochemical analysis using chiral high-performance liquid chromatography has revealed that R-desmethylcitalopram maintains configurational stability under physiological conditions, with no evidence of racemization occurring during normal metabolic processes [20]. The enantiomer exhibits optical activity with a negative rotation, designated as R-(-)-desmethylcitalopram [7] [22].
S-desmethylcitalopram, also known as desmethylescitalopram, constitutes the more pharmacologically active enantiomer of the metabolite [10] [11] [13]. This enantiomer is characterized by the S-configuration at the chiral center and exhibits significantly enhanced serotonin transporter binding affinity compared to the R-form [11] [12]. The S-enantiomer demonstrates approximately six-fold less potency than its parent compound S-citalopram but maintains substantial pharmacological activity [11] [23].
The InChI key for S-desmethylcitalopram is PTJADDMMFYXMMG-IBGZPJMESA-N, which differs from the racemic form by including stereochemical information [10]. Population pharmacokinetic studies have established that S-desmethylcitalopram exhibits an apparent clearance of 39.75 liters per hour, representing approximately 1.7-fold higher clearance than the R-enantiomer [18]. This enhanced clearance results in lower steady-state concentrations and shorter elimination half-lives for the S-form [18] [19].
The SMILES notation for S-desmethylcitalopram incorporates stereochemical descriptors: CNCCC[C@]1(OCC2=C1C=CC(=C2)C#N)C1=CC=C(F)C=C1, where the @ symbol indicates the specific three-dimensional arrangement at the chiral center [10]. Clinical studies have demonstrated that S-desmethylcitalopram represents approximately 42% of total racemic serum concentrations under steady-state conditions, reflecting its faster elimination kinetics [18].
Desmethylcitalopram typically exists as a racemic mixture containing equal proportions of R- and S-enantiomers when formed through metabolic processes from racemic citalopram [7] [18] [19]. The racemic compound is characterized by the stereochemical designation RACEMIC and exhibits optical activity described as (±), indicating the presence of both dextrorotatory and levorotatory forms [7].
Chiral resolution studies using high-performance liquid chromatography on chiral stationary phases have successfully separated the enantiomers of desmethylcitalopram [20]. The separation is typically achieved using Chiracel OD columns with appropriate mobile phase compositions that exploit the differential interactions between the enantiomers and the chiral selector [20]. Optical rotation detection has been employed to identify individual enantiomers, revealing that the compounds exhibit opposite rotational behaviors depending on the solvent polarity and nature [20].
Enantioselective analysis of clinical samples has revealed that the S:R ratio for desmethylcitalopram in human plasma averages 0.68 ± 0.20 (mean ± standard deviation), indicating preferential accumulation of the R-enantiomer [13]. This enantiomeric ratio increases with increasing total desmethylcitalopram concentrations, suggesting concentration-dependent stereoselective metabolism [13]. The metabolite exhibits configurational stability under physiological conditions, with no evidence of interconversion between enantiomers during storage or analysis [20].
Desmethylcitalopram exhibits specific physicochemical properties that influence its biological behavior and analytical characteristics [5] [12]. The compound demonstrates a predicted pKa value of 10.50 ± 0.10, indicating basic properties attributable to the methylamino functional group [5]. This pKa value suggests that desmethylcitalopram exists predominantly in its protonated form under physiological pH conditions, which influences its membrane permeability and tissue distribution characteristics [12].
The predicted density of desmethylcitalopram is 1.20 ± 0.1 grams per cubic centimeter, reflecting the compound's molecular packing and intermolecular interactions [5]. The melting point range has been determined experimentally as 60-65°C for the hydrochloride salt form, providing important information for compound handling and purification procedures [5]. The predicted boiling point of 429.4 ± 45.0°C indicates high thermal stability under normal conditions [5].
The compound's lipophilic character, inherited from its structural similarity to citalopram, contributes to its ability to cross biological membranes, although desmethylcitalopram demonstrates reduced blood-brain barrier penetration compared to its parent compound [28]. The flash point of 9°C necessitates careful handling procedures during synthesis and analytical work [5].
Desmethylcitalopram exhibits hygroscopic properties, requiring specific storage conditions to maintain chemical stability [5]. The compound demonstrates optimal stability when stored at -20°C under an inert atmosphere, preventing moisture absorption and oxidative degradation [5]. Under these conditions, the compound maintains its chemical integrity for extended periods without significant decomposition [5].
Photolytic stability studies of related citalopram compounds have revealed that degradation occurs primarily under alkaline conditions and ultraviolet light exposure [14] [17]. At physiological pH values (pH 5-7), desmethylcitalopram demonstrates excellent stability with less than 0.5% degradation over extended exposure periods to simulated sunlight [17]. However, at pH 9, moderate degradation occurs with a calculated half-life of approximately 65 days following pseudo-first order kinetics [17].
The structural features of desmethylcitalopram, including the nitrile group, fused tetrahydrofuran ring, and carbon-nitrogen linkages, confer susceptibility to degradation under hydrolytic, oxidative, and photolytic conditions [14]. The primary degradation pathways involve hydrolysis of the nitrile group to form carboxamide derivatives and oxidation of the nitrogen atoms to produce N-oxide metabolites [14]. Thermal stability analysis indicates that the compound remains stable at temperatures up to 60°C but begins to decompose at elevated temperatures [5].
Desmethylcitalopram exhibits characteristic spectroscopic properties that facilitate its identification and quantitative analysis [15] [25]. Mass spectrometric analysis using atmospheric pressure chemical ionization produces a predominant protonated molecular ion [M+H]+ at m/z 311.1, corresponding to the molecular weight plus a proton [25]. Collision-induced dissociation of this precursor ion generates characteristic fragment ions at m/z 293.1, 262.1, and 280.1, providing unique fingerprint patterns for compound identification [25].
The fragmentation pattern reveals the loss of 18 mass units (m/z 293.1) corresponding to water elimination, and the formation of common fragments at m/z 262.1 and 280.1 that are shared with related citalopram metabolites [25]. These spectroscopic characteristics enable sensitive and specific detection of desmethylcitalopram in biological matrices using liquid chromatography-tandem mass spectrometry methods [25].
Nuclear magnetic resonance spectroscopy provides detailed structural information about desmethylcitalopram [15]. Proton NMR spectra exhibit characteristic signals for the aromatic protons of both the fluorophenyl and benzofuran ring systems, while the aliphatic protons of the propyl chain and methylamino group appear as distinct multiplets [15]. Carbon-13 NMR spectroscopy reveals the expected carbon signals, including the characteristic nitrile carbon resonance and the quaternary carbon center [15]. Fluorine-19 NMR spectroscopy shows a single signal corresponding to the para-fluorine substituent on the phenyl ring [15].
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN2O |
| Molecular Weight | 310.37 g/mol (average), 310.3654 g/mol (exact) |
| Melting Point | 60-65°C |
| Boiling Point (predicted) | 429.4 ± 45.0°C |
| Density (predicted) | 1.20 ± 0.1 g/cm³ |
| pKa (predicted) | 10.50 ± 0.10 |
| Flash Point | 9°C |
| Stability | Hygroscopic |
| Storage Conditions | -20°C Freezer, Under Inert Atmosphere |
| Enantiomer | Stereochemistry | Optical Activity | Clearance (L/h) |
|---|---|---|---|
| Racemic Mixture | RACEMIC | (±) | - |
| R-Desmethylcitalopram | R-(-) | (-) | 23.7 ± 9.05 |
| S-Desmethylcitalopram | S-(+) | (+) | 39.75 ± 8.74 |
| Functional Group | Location | Chemical Significance |
|---|---|---|
| Nitrile (-C≡N) | Position 5 of benzofuran ring | Electron-withdrawing group |
| 4-Fluorophenyl | Attached to quaternary carbon | Lipophilicity and binding |
| Dihydrobenzofuran | Fused bicyclic system | Core structural framework |
| Methylamino (-NHCH3) | Terminal propyl chain | Basic center |
| Propyl Chain | 3-carbon linker | Flexible spacer |
| Quaternary Carbon | Chiral center | Source of chirality |
The most widely employed method for the preparation of desmethylcitalopram involves the selective N-demethylation of citalopram using chloroformate reagents. This approach utilizes the reactivity of chloroformates as selective dealkylating agents for tertiary amines [1] [2] [3].
Mechanism and Procedure
The mechanism of chloroformate-mediated N-demethylation proceeds through a two-step process. Initially, the tertiary amine nitrogen of citalopram acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-chloroethyl chloroformate. This nucleophilic attack results in the formation of a carbamate intermediate via displacement of the chloride ion [4] [5]. The carbamate intermediate is subsequently hydrolyzed under mild conditions to yield the desired secondary amine product [1] [2].
The most effective reagent for this transformation is 1-chloroethyl chloroformate, which provides superior selectivity compared to other chloroformate derivatives. This reagent offers several advantages including high yields, mild reaction conditions, and compatibility with various functional groups present in the citalopram molecule [2] [4].
Experimental Conditions
The reaction is typically carried out in anhydrous 1,2-dichloroethane under nitrogen atmosphere at reflux temperature. The carbamate intermediate formed is isolated and subsequently subjected to hydrolysis in methanol at elevated temperature (50°C) to afford the desmethylcitalopram hydrochloride salt directly without the need for additional acid [2] [3].
A representative procedure involves treating citalopram with 1-chloroethyl chloroformate in dry 1,2-dichloroethane under reflux conditions. The reaction mixture is maintained under nitrogen atmosphere to prevent moisture interference. After completion of the carbamate formation, the solvent is removed under reduced pressure, and the residue is dissolved in methanol and heated to 50°C for hydrolysis [2] [3].
Yields and Efficiency
This method consistently provides high yields of desmethylcitalopram, with reported yields of 87% for the purified product [2]. The selectivity of the reaction ensures minimal formation of unwanted byproducts, making purification straightforward through conventional techniques [3].
Von Braun Reaction
Although less commonly employed due to safety concerns, the von Braun reaction using cyanogen bromide represents an alternative approach for N-demethylation. This method involves the reaction of the tertiary amine with cyanogen bromide to form a N-cyanamide intermediate, which is subsequently hydrolyzed under basic conditions to yield the secondary amine [6]. However, the toxicity of cyanogen bromide limits its practical application in large-scale synthesis [6].
Enzymatic N-Demethylation
The natural metabolic pathway of citalopram provides insight into alternative synthetic approaches. In biological systems, citalopram undergoes N-demethylation primarily through the action of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 [7] [8] [9]. While not directly applicable to synthetic preparation, understanding these enzymatic mechanisms has informed the development of biomimetic synthetic approaches [7].
Electrochemical N-Demethylation
Recent developments in electrochemical synthesis have provided novel approaches for N-demethylation reactions. Electrochemical methods offer advantages including mild reaction conditions, environmental friendliness, and the ability to avoid toxic oxidizing agents [10]. These methods involve the formation of N-oxide intermediates followed by reductive cleavage to yield the desired secondary amine [10].
Solid phase extraction represents the most efficient method for purification of desmethylcitalopram from biological samples and reaction mixtures. The technique employs C18-bonded silica cartridges as the stationary phase, providing excellent selectivity for the target compound [11] [12].
Procedure and Optimization
The optimal conditions for solid phase extraction involve the use of Discovery C18 cartridges with redistilled water containing formic acid (pH 3.5) as the washing solvent. This combination provides superior recovery rates compared to other extraction methods [11]. The procedure involves sample loading, washing with the acidic aqueous solution to remove interfering substances, and elution with an appropriate organic solvent [11] [12].
Recovery rates for desmethylcitalopram using optimized solid phase extraction conditions reach 100% with limits of detection of 2.0 ng/mL and limits of quantification of 4.0 ng/mL [11]. The method demonstrates excellent precision with relative standard deviations ranging from 2.9% to 11.4% across different concentration levels [11].
Liquid-liquid extraction serves as an alternative purification method, particularly useful for larger-scale preparations. Dichloromethane has been identified as the optimal extracting solvent, providing good selectivity and recovery rates [11] [12].
Comparative Performance
While liquid-liquid extraction offers simplicity and cost-effectiveness, it generally provides lower recovery rates compared to solid phase extraction. Recovery rates for desmethylcitalopram using dichloromethane extraction typically range from 95.8% to 91.6%, with limits of detection of 3.0 ng/mL and limits of quantification of 8.0 ng/mL [11].
Crystallization represents a crucial purification technique for obtaining high-purity desmethylcitalopram. The compound is commonly converted to its oxalate salt for enhanced stability and purification [1] [13].
Salt Formation
The oxalate salt of desmethylcitalopram is prepared by treating the free base with oxalic acid dihydrate in an appropriate solvent system. This salt formation not only facilitates purification but also provides a stable form suitable for storage and further synthetic transformations [1] [13].
A representative procedure involves dissolving desmethylcitalopram in acetone and treating with oxalic acid dihydrate solution. The resulting crystalline oxalate salt is isolated by filtration and dried under controlled conditions to achieve high purity [1].
Chiral Considerations
The scale-up of desmethylcitalopram synthesis for research applications presents several technical challenges that must be addressed to ensure consistent quality and yield. The chloroformate-mediated demethylation method translates well to larger scales, maintaining high selectivity and yield characteristics [1] [2].
Process Safety Considerations
Large-scale synthesis requires careful attention to safety protocols, particularly regarding the handling of chloroformate reagents and organic solvents. Proper ventilation, inert atmosphere maintenance, and temperature control are essential for safe operation [3] [4].
Equipment Requirements
Scale-up operations necessitate specialized equipment capable of handling anhydrous conditions and maintaining precise temperature control. Reactor design must accommodate the two-stage process involving carbamate formation and subsequent hydrolysis [1] [2].
Maintaining consistent quality across production batches requires comprehensive analytical monitoring throughout the synthesis process. Key analytical parameters include monitoring of starting material purity, reaction progress, and final product specifications [1] [2].
Analytical Method Development
Scale-up operations require robust analytical methods capable of detecting impurities and monitoring reaction progress. High-performance liquid chromatography with appropriate detection methods provides the necessary sensitivity and specificity for quality control purposes [11] [18].
Large-scale synthesis must comply with environmental regulations regarding solvent use and waste disposal. The selection of environmentally acceptable solvents and the implementation of solvent recovery systems are important considerations for sustainable manufacturing [1] [2].
Waste Stream Management
The chloroformate-mediated synthesis generates specific waste streams that require appropriate treatment and disposal. Hydrolysis of excess chloroformate reagents and recovery of organic solvents contribute to environmentally responsible manufacturing practices [3] [4].
Scale-up considerations must balance yield optimization with cost-effectiveness. The high yields achievable through the chloroformate method contribute to economic viability, while the relatively simple purification requirements minimize downstream processing costs [2] [3].
Raw Material Sourcing
Reliable sourcing of high-quality starting materials, particularly 1-chloroethyl chloroformate and citalopram, is essential for consistent large-scale production. Quality specifications for raw materials must be established and maintained throughout the supply chain [2] [3].
| Synthetic Method | Yield (%) | Temperature (°C) | Solvent | Advantages |
|---|---|---|---|---|
| Chloroformate-Mediated Demethylation | 87 | Reflux | 1,2-Dichloroethane | High yield, selective |
| Formaldehyde/Formic Acid Methylation | 98.57 | 80-90 | Water | Quantitative conversion |
| Paraformaldehyde/Sodium Borohydride | 76.55 | 0-5 | Methanol | Mild conditions |
| Purification Technique | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Application |
|---|---|---|---|---|
| Solid Phase Extraction | 100 | 2.0 | 4.0 | Biological samples |
| Liquid-Liquid Extraction | 95.8 | 3.0 | 8.0 | Biological samples |
| Crystallization | Not specified | Not specified | Not specified | Purification |
| Analytical Method | Detection Range (ng/mL) | Precision (RSD %) | Sample Matrix | Advantages |
|---|---|---|---|---|
| UHPLC-DAD | 10-1000 | 2.9-11.4 | Saliva | Simultaneous analysis |
| LC-MS/MS | 0.1-100 | 0.9-17.8 | Plasma/Breast milk | Enantioselective |
| HPLC-Fluorescence | 12-1600 | 2.5-7.4 | Plasma | Simple method |